molecular formula C14H15N5OS B5531023 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclopentylacetamide

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclopentylacetamide

Cat. No. B5531023
M. Wt: 301.37 g/mol
InChI Key: ZJPRFPRYCUWWBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves cyclization reactions and interactions with different chemical reagents. Studies describe the synthesis of heterocyclic compounds through reactions involving cyanoacetamides and thioacetamides, leading to the formation of pyridines, thienopyridines, and other heterocyclic derivatives (Chigorina et al., 2019); (Shams et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclopentylacetamide has been studied using various spectroscopic methods. NMR spectroscopy and DFT quantum chemical calculations are common tools for these analyses, providing insight into tautomeric equilibriums and molecular conformations (Bourdais et al., 1980).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including cyclizations, condensations, and reactions with active halogen-containing compounds to yield diverse heterocyclic products. The reactivity is influenced by the structural features of the cyanoacetamide and thioacetamide moieties, leading to the formation of complex structures (Attaby et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding the behavior of these compounds in different environments. These properties are typically investigated through crystallography and thermal analysis, providing essential data for application development (Dyachenko et al., 1996).

properties

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c15-6-9-5-10(7-16)14(19-13(9)17)21-8-12(20)18-11-3-1-2-4-11/h5,11H,1-4,8H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPRFPRYCUWWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclopentylacetamide

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